An In-depth Technical Guide to 18:1 MPB PE: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 18:1 MPB PE: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]), a maleimide-functionalized phospholipid critical for advancements in drug delivery, bioconjugation, and membrane research. This document details its chemical structure and properties, and provides established experimental protocols for its use.
Chemical Structure and Properties
18:1 MPB PE is a derivative of phosphatidylethanolamine (B1630911) (PE) where the headgroup is modified with a maleimidophenyl butyramide (B146194) (MPB) group. This modification introduces a highly specific reactive site for thiol groups, making it an invaluable tool for conjugating biomolecules to lipid bilayers. The "18:1" designation refers to the two oleoyl (B10858665) acyl chains, each containing 18 carbon atoms and one double bond, which confer fluidity to the lipid membranes it constitutes.
The key structural features include a glycerol (B35011) backbone, two unsaturated oleoyl chains at the sn-1 and sn-2 positions, a phosphate (B84403) group at the sn-3 position, and the N-linked MPB headgroup.[1][2] The maleimide (B117702) group is a thiol-reactive moiety that readily forms stable thioether bonds with sulfhydryl-containing molecules such as cysteine-containing peptides and proteins.[2]
A visual representation of the chemical structure is provided below:
Table 1: Chemical and Physical Properties of 18:1 MPB PE
| Property | Value | Reference |
| Molecular Formula | C₅₅H₈₈N₂O₁₁PNa | [1][3] |
| Molecular Weight | 1007.26 g/mol | [1][3] |
| CAS Number | 384835-49-8 | [1][3] |
| Appearance | Powder or dissolved in chloroform (B151607) | [1] |
| Purity | >99% (TLC) | [4] |
| Storage Temperature | -20°C | [1] |
| Solubility | Soluble in chloroform | [1] |
| Synonyms | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt); 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) | [1][5] |
| IUPAC Name | sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]ethyl phosphate | [1] |
Experimental Protocols
18:1 MPB PE is predominantly used in the formation of functionalized liposomes and nanoparticles for various research and therapeutic applications, including targeted drug delivery and the study of membrane fusion.
Preparation of Liposomes Containing 18:1 MPB PE by Extrusion
This protocol describes the formation of unilamellar liposomes of a defined size.
Methodology:
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Lipid Film Hydration:
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In a round-bottom flask, co-dissolve the desired lipids, including 18:1 MPB PE (typically at 1-5 mol%), in chloroform.
-
Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
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Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
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Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.
-
Extrude the suspension 10-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process results in the formation of large unilamellar vesicles (LUVs) with a narrow size distribution.
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Thiol-Maleimide Bioconjugation to 18:1 MPB PE-Containing Liposomes
This protocol details the covalent attachment of thiol-containing molecules, such as cysteine-terminated peptides or DNA, to the surface of liposomes.
Methodology:
-
Activation of Thiol Groups: If the thiol groups on the molecule to be conjugated are oxidized (forming disulfide bonds), they must first be reduced. Treat the thiol-containing molecule with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Conjugation Reaction:
-
Mix the freshly prepared 18:1 MPB PE-containing liposomes with the thiol-activated molecule in a suitable buffer (e.g., HEPES-buffered saline, pH 7.0-7.5).
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The molar ratio of 18:1 MPB PE to the thiol-containing molecule should be optimized, but a molar excess of the maleimide group is often used to ensure efficient conjugation.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.
-
-
Quenching of Unreacted Maleimides (Optional): To block any unreacted maleimide groups, a small molecule thiol such as L-cysteine can be added to the reaction mixture and incubated for an additional 30-60 minutes.
-
Purification: Remove unconjugated molecules and excess quenching agent by size exclusion chromatography or dialysis.
Characterization of Liposomes
2.3.1. Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of liposomes in suspension.
Methodology:
-
Sample Preparation: Dilute the liposome suspension in an appropriate buffer to a suitable concentration to avoid multiple scattering effects.
-
Measurement:
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis: The instrument's software calculates the particle size distribution from the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes. The Z-average diameter and Polydispersity Index (PDI) are key parameters to report.
Table 2: Typical DLS Parameters for Liposome Characterization
| Parameter | Description | Typical Value |
| Z-Average Diameter | Intensity-weighted mean hydrodynamic size. | 80 - 200 nm (post-extrusion) |
| Polydispersity Index (PDI) | A measure of the width of the size distribution. | < 0.2 (for monodisperse samples) |
| Measurement Temperature | Temperature at which the analysis is performed. | 25°C |
| Scattering Angle | The angle at which the scattered light is detected. | 90° or 173° (backscatter) |
2.3.2. FRET-Based Lipid Mixing Assay
This assay is used to monitor the fusion of liposomes by measuring the change in Förster Resonance Energy Transfer (FRET) between two fluorescently labeled lipids incorporated into the liposome membrane. A common FRET pair is NBD-PE (donor) and Rhodamine-PE (acceptor).
Methodology:
-
Preparation of Labeled and Unlabeled Liposomes:
-
Prepare one population of liposomes containing both NBD-PE and Rhodamine-PE (typically 0.5-1 mol% each).
-
Prepare a second population of unlabeled liposomes.
-
-
Fusion Assay:
-
Mix the labeled and unlabeled liposomes at a specific ratio (e.g., 1:9) in a fluorometer cuvette.
-
Induce fusion using a fusogen (e.g., calcium ions for negatively charged liposomes, or PEG).
-
Monitor the fluorescence of the donor (NBD) over time.
-
-
Data Analysis: Upon fusion, the fluorescent probes from the labeled liposomes are diluted into the membrane of the unlabeled liposomes, increasing the average distance between the donor and acceptor. This leads to a decrease in FRET efficiency and a corresponding increase in the donor's fluorescence intensity. The change in fluorescence is used to quantify the extent and rate of lipid mixing.
Applications
The unique properties of 18:1 MPB PE make it a versatile tool in several research areas:
-
Targeted Drug Delivery: Peptides, antibodies, or other targeting ligands can be conjugated to the surface of liposomes containing 18:1 MPB PE to enhance drug delivery to specific cells or tissues.
-
DNA Nanotechnology: Thiol-modified DNA strands can be attached to liposomes to create programmable self-assembling structures.[1][6] This has been used to control the size and arrangement of liposomes.
-
Membrane Fusion Studies: By conjugating fusogenic peptides or proteins to liposomes, 18:1 MPB PE facilitates the investigation of the mechanisms of membrane fusion.
-
Immobilization of Biomolecules: Enzymes and other proteins can be anchored to lipid bilayers to create biosensors or to study their function in a membrane-like environment.
Conclusion
18:1 MPB PE is a powerful and versatile phospholipid for the functionalization of lipid assemblies. Its well-defined chemical structure and the specific reactivity of the maleimide group allow for the controlled conjugation of a wide range of biomolecules. The experimental protocols outlined in this guide provide a foundation for the successful application of 18:1 MPB PE in drug delivery, bionanotechnology, and membrane biophysics. As research in these fields continues to advance, the utility of functionalized lipids like 18:1 MPB PE is expected to grow, enabling the development of increasingly sophisticated and effective therapeutic and diagnostic platforms.
References
- 1. Self-assembly of size-controlled liposomes on DNA nanotemplates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2-dioleoyl-sn-glycero-3-phosphoethanolaMine-N-[4-(p-MaleiMidophenyl)butyraMide] (sodiuM salt) Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Placing and shaping liposomes with reconfigurable DNA nanocages - PMC [pmc.ncbi.nlm.nih.gov]
